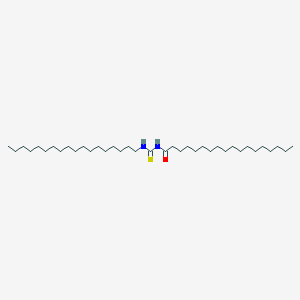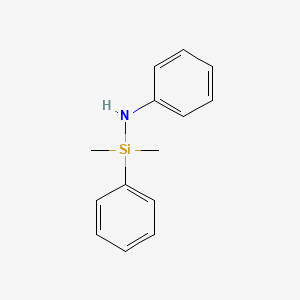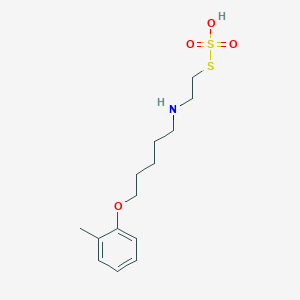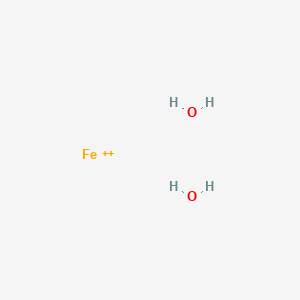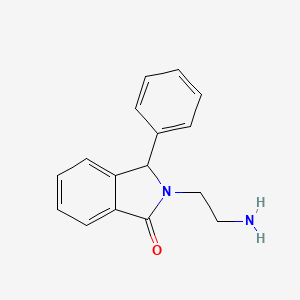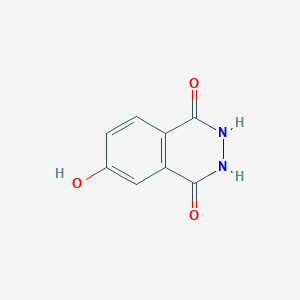
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol It is known for its unique structure, which includes a phthalazine ring system with hydroxyl and carbonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by the removal of ethanol to yield the desired product . Another method involves the use of phthalhydrazide as a starting material, which undergoes a similar reaction with hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives with different substituents.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2,3-dihydrophthalazine-1,4-dione can be compared with other similar compounds, such as:
Phthalhydrazide: A closely related compound with similar chemical properties.
2,3-Dihydro-1,4-phthalazinedione:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14161-18-3 |
|---|---|
Molekularformel |
C8H6N2O3 |
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
6-hydroxy-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)8(13)10-9-7(5)12/h1-3,11H,(H,9,12)(H,10,13) |
InChI-Schlüssel |
GKCPJSNHYOZQEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


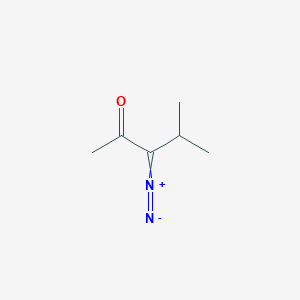
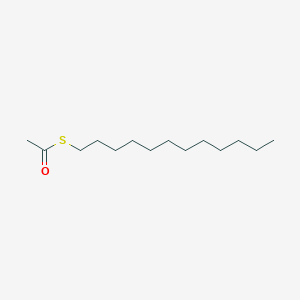

![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

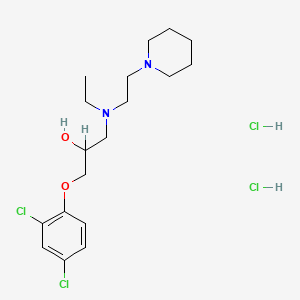
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

